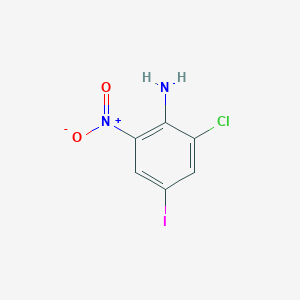

2-Chloro-4-iodo-6-nitroaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-iodo-6-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClIN2O2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGBOSXOBVKKQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClIN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 4 Iodo 6 Nitroaniline

Strategic Design of Precursors and Starting Materials

The synthesis of 2-chloro-4-iodo-6-nitroaniline necessitates a well-thought-out retrosynthetic analysis to identify suitable and readily available starting materials. The arrangement of the chloro, iodo, and nitro groups on the aniline (B41778) ring dictates the synthetic strategy, particularly the order of introduction of these functional groups. The directing effects of the substituents (amino, chloro, iodo, and nitro groups) play a crucial role in determining the regiochemical outcome of subsequent electrophilic aromatic substitution reactions.

A plausible retrosynthetic approach would involve the disconnection of the iodo and nitro groups, leading to simpler, commercially available precursors. For instance, 2-chloro-4-nitroaniline (B86195) emerges as a logical starting material. This precursor already possesses the desired arrangement of the chloro and nitro groups relative to the amino group. The subsequent introduction of the iodine atom at the C4 position would then be the key transformation.

Alternative precursors could also be considered, such as 4-chloro-2-iodoaniline. In this case, the synthetic challenge would lie in the regioselective nitration at the C6 position, ortho to the amino group and meta to the chloro and iodo groups. The activating and ortho-, para-directing nature of the amino group would need to be carefully managed to achieve the desired isomer.

The choice of precursor is ultimately guided by factors such as commercial availability, cost, and the feasibility of achieving the desired regioselectivity in the subsequent functionalization steps.

Multistep Synthetic Pathways and Reaction Schemes

The synthesis of this compound is typically achieved through a multistep sequence that involves the strategic introduction of the chloro, iodo, and nitro functionalities onto an aniline core. The order of these reaction steps is critical to ensure the correct regiochemistry of the final product.

A common and effective synthetic route commences with 2-chloro-4-nitroaniline. This starting material undergoes a regioselective iodination reaction to introduce the iodine atom at the C4 position. The reaction scheme is as follows:

Scheme 1: Synthesis of this compound from 2-chloro-4-nitroaniline.

Regioselective Nitration and Halogenation Protocols (e.g., Electrophilic Iodination with ICl or AgNO3/I2)

The key to synthesizing this compound with high purity lies in the regioselective introduction of the halogen and nitro groups.

Electrophilic Iodination:

Starting from 2-chloro-4-nitroaniline, the introduction of iodine at the C4 position is a crucial step. The directing effects of the existing substituents govern the position of iodination. The amino group is a strong activating and ortho-, para-director, while the chloro and nitro groups are deactivating. In this case, the position para to the strongly activating amino group is the most favorable for electrophilic substitution.

A well-established method for this transformation is the use of iodine monochloride (ICl) in a suitable solvent like glacial acetic acid. The reaction proceeds via an electrophilic aromatic substitution mechanism where the electrophilic iodine of ICl attacks the electron-rich aromatic ring.

Another effective method for the iodination of anilines involves the use of molecular iodine (I₂) in the presence of a silver salt, such as silver sulfate (B86663) (Ag₂SO₄). The silver salt acts as a halogen activator, increasing the electrophilicity of iodine.

| Reagent System | Substrate | Product | Yield (%) | Reference |

| ICl in glacial acetic acid | 4-chloro-2-nitroaniline | 4-chloro-2-iodo-6-nitroaniline | Not specified | wikipedia.org |

| AgNO₃/I₂ | Anilines | Iodoanilines | Varies | acs.org |

Amination and Nitro Group Reduction Methodologies

While the primary synthetic route to this compound involves the functionalization of a pre-existing aniline, amination reactions represent a fundamental strategy for the synthesis of aniline derivatives in general. Modern catalytic methods, such as the Buchwald-Hartwig amination, allow for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgrsc.org This could be a viable, albeit likely more complex, alternative route where a suitably substituted dihalo-nitro-iodobenzene is coupled with an ammonia (B1221849) equivalent.

The reduction of a nitro group to an amino group is a common transformation in the synthesis of anilines. For a molecule like this compound, if it were to be synthesized from a precursor with the nitro group already in place, the final step would not involve nitro group reduction. However, if a synthetic strategy involved introducing the amino group at a later stage, various methods are available for the chemoselective reduction of the nitro group in the presence of halogens.

Common reagents for nitro group reduction that are often compatible with aryl halides include:

Tin(II) chloride (SnCl₂) in hydrochloric acid: A classic and effective method.

Iron (Fe) in acetic acid: A milder and more environmentally friendly option.

Catalytic hydrogenation: Using catalysts like palladium on carbon (Pd/C) with a hydrogen source. Care must be taken to avoid dehalogenation, especially with more reactive halogens like iodine. organic-chemistry.org

| Reducing Agent | Substrate Type | Product | Key Features |

| SnCl₂/HCl | Aromatic nitro compounds | Anilines | High efficiency |

| Fe/CH₃COOH | Aromatic nitro compounds | Anilines | Mild conditions, good for sensitive substrates |

| H₂/Pd/C | Aromatic nitro compounds | Anilines | Risk of dehalogenation with aryl iodides |

Directed Ortho-Metalation and Halogen-Dance Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.ca This strategy involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile, such as an iodine source (e.g., I₂), to introduce an iodine atom.

In the context of synthesizing a precursor to this compound, one could envision protecting the amino group of a substituted aniline as a pivalamide (B147659) or a carbamate (B1207046), which are effective DMGs. For example, starting with N-(4-chloro-2-nitrophenyl)pivalamide, one could potentially achieve ortho-lithiation and subsequent iodination at the C6 position. However, the presence of the nitro group could complicate this approach due to its electrophilic nature.

The halogen-dance reaction is another intriguing strategy that involves the base-induced migration of a halogen atom on an aromatic ring. wikipedia.orgclockss.org This rearrangement is driven by the formation of a more stable aryl anion intermediate. While not a direct route to this compound, it offers possibilities for the synthesis of highly substituted halogenated intermediates that might be difficult to access through conventional methods.

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include:

Temperature: The temperature of nitration and halogenation reactions can significantly affect the regioselectivity and the extent of side reactions. Lower temperatures are often employed to control the reaction rate and prevent over-substitution.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for complete conversion of the starting material while minimizing the formation of byproducts.

Solvent: The choice of solvent can influence the solubility of reagents and intermediates, as well as the reaction rate and selectivity. For iodination with ICl, glacial acetic acid is a common choice.

Stoichiometry of Reagents: The molar ratios of the reactants, including the iodinating or nitrating agent and any catalysts or activators, should be carefully controlled to ensure efficient conversion and avoid unwanted side reactions.

For instance, in the iodination of chlorinated anilines using silver salts and iodine, the choice of solvent has been shown to significantly impact regioselectivity. Non-polar solvents can lead to improved regioselectivity compared to protic solvents. nih.gov

| Parameter | Effect on Reaction | General Optimization Strategy |

| Temperature | Influences reaction rate and selectivity | Start with lower temperatures and gradually increase if needed |

| Reaction Time | Affects conversion and byproduct formation | Monitor reaction progress using techniques like TLC or GC-MS |

| Solvent | Impacts solubility, rate, and selectivity | Screen a range of solvents with varying polarities |

| Reagent Stoichiometry | Determines efficiency and side reactions | Systematically vary the molar ratios of reactants |

Exploration of Novel Catalytic Systems in Aromatic Functionalization

The field of aromatic functionalization is continually evolving, with the development of novel catalytic systems offering milder, more efficient, and more selective methods for the introduction of functional groups.

C-H Activation/Functionalization:

Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. nih.gov Catalytic systems based on palladium, rhodium, and copper have been developed for the ortho-, meta-, and para-selective halogenation and nitration of anilines and their derivatives. nih.gov

For example, palladium-catalyzed meta-C–H bromination and chlorination of aniline derivatives have been reported, overcoming the inherent ortho/para directing effect of the amino group. nih.gov While not yet applied to the synthesis of this compound, these advanced methods highlight the potential for future synthetic strategies that could offer improved efficiency and regiocontrol.

Catalytic Halogenation:

The use of catalysts in electrophilic halogenation can enhance the reactivity of the halogenating agent and improve the regioselectivity of the reaction. For instance, iron(III)-catalyzed iodination of arenes using N-iodosuccinimide (NIS) has been shown to be a highly regioselective method. Copper-catalyzed C-H halogenation also represents a promising area of research. beilstein-journals.org

The exploration of these and other novel catalytic systems could lead to more sustainable and efficient synthetic routes to this compound and other polysubstituted anilines.

Transition Metal Catalysis in Cross-Coupling Reactions

Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. For the synthesis of halogenated nitroanilines, palladium- and copper-based catalysts are particularly prominent.

Palladium-Catalyzed Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and C-H bond functionalization, provide powerful strategies for the synthesis of substituted anilines. While a direct palladium-catalyzed synthesis of this compound is not extensively documented, related transformations suggest plausible routes. For instance, palladium catalysts are effective in the ortho-halogenation of N-aryl carbamates, which could be a potential pathway to introduce the chloro and iodo substituents regioselectively.

A hypothetical palladium-catalyzed approach could involve the directed ortho-halogenation of a suitably protected aniline derivative. The cyano group, for example, has been used as a directing group for the palladium-catalyzed ortho-halogenation (I, Br, Cl) of arylnitriles, offering good to excellent yields acs.org. Similarly, a carbamate directing group could facilitate the selective introduction of halogens.

Table 1: Representative Conditions for Palladium-Catalyzed ortho-Halogenation of Arylnitriles

| Catalyst | Ligand | Halogen Source | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | None | NIS | TFA/DCE | 80 | 85 (Iodination) |

| Pd(OAc)₂ | None | NCS | TFA/DCE | 100 | 78 (Chlorination) |

| Pd(OAc)₂ | Ac-Gly-OH | NBS | DCE | 120 | 92 (Bromination) |

Data extrapolated from studies on related arylnitriles.

Copper-Catalyzed Reactions:

Copper catalysts offer a cost-effective and efficient alternative to palladium for certain cross-coupling reactions. Copper-catalyzed methods are particularly useful for C-N bond formation (Ullmann condensation) and halogenation reactions. A practical copper-catalyzed direct ortho-halogenation of anilines under aerobic conditions has been developed, demonstrating excellent mono-substitution selectivity and high ortho-regiocontrol rsc.orgnih.govbeilstein-journals.org. This methodology could be adapted for the sequential halogenation of a nitroaniline precursor.

The synthesis of anilines using aqueous ammonia in a biphasic system with a copper catalyst and diketone supporting ligands allows for the amination of aryl iodides and bromides under mild conditions researchgate.net. This suggests that an appropriately substituted dihalo-nitrobenzene could be aminated to yield the target molecule.

A plausible synthetic sequence could start with the nitration of a dihalogenated benzene (B151609), followed by a copper-catalyzed amination. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high selectivity and yield.

Table 2: Conditions for Copper-Catalyzed Halogenation of Anilines

| Catalyst | Halogen Source | Solvent | Temperature (°C) | Atmosphere |

| CuBr | NBS | DCE | 80 | Air |

| CuCl | NCS | DCE | 100 | Air |

| CuI | NIS | DCE | 60 | Air |

General conditions based on literature for ortho-halogenation of protected anilines.

Phase-Transfer Catalysis in Substituted Aniline Synthesis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. This methodology is known for its mild reaction conditions, simple procedures, and high yields, making it an attractive approach for industrial applications crdeepjournal.org.

In the context of substituted aniline synthesis, PTC can be employed for both halogenation and nitration reactions. The use of quaternary ammonium (B1175870) salts as phase-transfer catalysts allows for the transport of anions, such as halide or nitrite (B80452) ions, from the aqueous phase to the organic phase where they can react with the aromatic substrate princeton.edu.

An electrochemical approach combined with PTC has been developed for the chlorination and nitration of arenes nih.govbohrium.comresearchgate.net. In this system, an aqueous solution of a metal salt (e.g., NaCl or KNO₂) serves as the halogen or nitro source, and a quaternary ammonium salt acts as both the electrolyte and the phase-transfer catalyst. This biphasic anodic oxidation method allows for the efficient functionalization of aromatic compounds.

A potential application for the synthesis of this compound could involve a stepwise functionalization of a suitable precursor under PTC conditions. For instance, the nitration of 2-chloro-4-iodoaniline (B137281) could be carried out using a phase-transfer catalyst to facilitate the transfer of the nitronium ion equivalent from the aqueous phase to the organic substrate.

Table 3: Typical Components in a Phase-Transfer Catalysis System for Aromatic Functionalization

| Component | Function | Example |

| Organic Phase | Contains the aromatic substrate | Dichloromethane, Toluene |

| Aqueous Phase | Contains the nucleophile/electrophile source | NaCl(aq), KNO₂(aq) |

| Phase-Transfer Catalyst | Transports ions between phases | Tetrabutylammonium bromide (TBAB) |

| Anode/Cathode | For electrochemical reactions | Graphite, Platinum |

Green Chemistry Approaches and Sustainable Synthetic Practices

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These approaches are increasingly being applied to the synthesis of fine chemicals, including substituted anilines.

Solvent-Free and Microwave-Assisted Synthesis:

Solvent-free reactions and the use of microwave irradiation are key green chemistry techniques. An efficient solvent-free reaction of 1-chloro-2-nitrobenzene (B146284) with anilines to produce N-substituted nitroanilines has been described, offering good to excellent yields researchgate.net. This approach minimizes waste and avoids the use of volatile organic compounds.

Microwave-assisted organic synthesis can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity mdpi.com. A microwave-assisted, green synthesis of anilines has been reported that proceeds without transition metals, ligands, or organic solvents, highlighting a highly sustainable route tandfonline.com.

Catalytic Hydrogenation in Benign Solvents:

The reduction of nitroaromatics is a fundamental step in the synthesis of many anilines. Traditional methods often use stoichiometric reducing agents that generate significant waste. Catalytic hydrogenation using molecular hydrogen over a heterogeneous catalyst is a much greener alternative. Performing this reaction in environmentally benign solvents, such as water, further enhances its sustainability. The synthesis of p-phenylenediamine (B122844) by the hydrogenation of p-nitroaniline on a Raney nickel catalyst with water as the solvent has been demonstrated as a green process researchgate.net. This approach could be adapted for the selective reduction of a dinitro precursor to a nitroaniline.

Mechanochemical Synthesis:

Mechanochemistry, which involves chemical transformations induced by mechanical energy (e.g., grinding), is an emerging green synthetic method that can be performed in the absence of solvents. A neat mechanochemical grinding procedure has been optimized for the facile synthesis of N-substituted amines mdpi.com. This technique could potentially be applied to the halogenation or amination steps in the synthesis of this compound. For example, the iodination of 4-nitroaniline (B120555) with N-iodosuccinimide (NIS) can be achieved with a 99% isolated yield in a short time by grinding .

Table 4: Comparison of Green Chemistry Approaches for Substituted Aniline Synthesis

| Approach | Key Advantages | Potential Application for this compound |

| Solvent-Free Synthesis | Reduced waste, no volatile organic compounds | Halogenation or amination steps |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields | Nitration or halogenation steps |

| Catalytic Hydrogenation in Water | Use of a benign solvent, high atom economy | Selective reduction of a dinitro precursor |

| Mechanochemistry | Solvent-free, rapid reactions | Solid-state halogenation or amination |

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 4 Iodo 6 Nitroaniline

Vibrational Spectroscopy for Functional Group Characterization and Molecular Dynamics

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their vibrational modes.

The FT-IR spectrum of 2-Chloro-4-iodo-6-nitroaniline is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the primary amine group typically appear as two bands in the 3300-3500 cm⁻¹ region. nih.gov The asymmetric and symmetric stretching vibrations of the nitro group are expected to produce strong bands around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. nih.gov Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring will likely appear in the 1400-1600 cm⁻¹ range. The C-Cl and C-I stretching vibrations are expected at lower wavenumbers, typically in the 850-550 cm⁻¹ and below 600 cm⁻¹ regions, respectively. researchgate.netnorthwestern.edu

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that lead to a change in polarizability. nih.gov The symmetric vibrations of the nitro group are often strong in the Raman spectrum. nih.gov The aromatic ring vibrations are also typically well-defined. The C-Cl and C-I bonds, due to their polarizability, should also give rise to discernible signals in the Raman spectrum.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group/Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (asymmetric) | ~3450-3500 | Weak |

| N-H Stretch (symmetric) | ~3350-3400 | Weak |

| Aromatic C-H Stretch | ~3050-3100 | Moderate |

| N-O Stretch (asymmetric) | ~1520-1560 (Strong) | Moderate |

| Aromatic C=C Stretch | ~1450-1600 (Multiple bands) | Strong |

| N-O Stretch (symmetric) | ~1320-1360 (Strong) | Strong |

| C-N Stretch | ~1250-1350 | Moderate |

| C-Cl Stretch | ~600-800 | Moderate to Strong |

| C-I Stretch | ~500-600 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement of the molecular ion. For this compound (C₆H₄ClIN₂O₂), the expected exact mass of the molecular ion [M]⁺ can be calculated with high precision. The presence of chlorine and its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak, aiding in the confirmation of its presence. miamioh.edu

The fragmentation pattern observed in the mass spectrum provides further structural information. For aromatic nitro compounds, common fragmentation pathways include the loss of the nitro group (NO₂) or nitric oxide (NO). researchgate.net Halogenated aromatic compounds often undergo fragmentation through the loss of the halogen atom. miamioh.eduresearchgate.net For this compound, a plausible fragmentation pathway might involve the initial loss of the nitro group, followed by the sequential loss of the iodine and chlorine atoms, or vice versa. The relative bond strengths (C-I < C-Br < C-Cl) suggest that the loss of the iodine radical might be a primary fragmentation step after or in competition with the loss of the nitro group.

Table 3: Predicted HRMS Data for this compound

| Ion | Description | Predicted m/z (for ³⁵Cl, ¹²⁷I) |

| [C₆H₄ClIN₂O₂]⁺ | Molecular Ion (M⁺) | ~313.9006 |

| [C₆H₄ClIN₂O]⁺ | Loss of O | ~297.9057 |

| [C₆H₄ClIN]⁺ | Loss of NO₂ | ~267.9155 |

| [C₆H₄IN₂O₂]⁺ | Loss of Cl radical | ~278.9345 |

| [C₆H₅ClN₂O₂]⁺ | Loss of I radical | ~188.0040 |

Tandem Mass Spectrometry (MS/MS) for Elucidating Structural Motifs

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Supramolecular Interactions

A definitive crystal structure for this compound has not been reported in the Cambridge Structural Database nih.gov. The following sections are based on extrapolations from closely related, structurally characterized molecules.

Crystallographic Data Analysis and Refinement

While no specific crystallographic data exists for this compound, data from analogous compounds are available. For instance, 2-bromo-6-chloro-4-nitroaniline crystallizes in the monoclinic space group P2₁/c rsc.org. Similarly, two polymorphs of 2-iodo-4-nitroaniline have been identified: a triclinic (P-1) and an orthorhombic (Pbca) form nih.gov. It is plausible that this compound would crystallize in a similar low-symmetry space group.

A hypothetical data table for crystallographic analysis is presented below, based on typical values for similar halogenated nitroanilines.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₆H₄ClIN₂O₂ |

| Formula Weight | 313.47 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.5 |

| b (Å) | ~15.0 |

| c (Å) | ~8.0 |

| β (°) | ~95 |

| Volume (ų) | ~900 |

| Z | 4 |

Refinement of the crystal structure would typically yield low R-factors (R₁ < 0.05) and a goodness-of-fit (GooF) value close to 1, indicating a high-quality structural model.

Investigation of Intermolecular Hydrogen Bonding Networks and Halogen Bonding

In the solid state, the molecules of this compound would be expected to interact via a network of intermolecular forces. The amino group (-NH₂) is a potent hydrogen bond donor, while the nitro group (-NO₂) is an effective acceptor. Studies on 2-bromo-6-chloro-4-nitroaniline reveal that molecules are linked into chains by a single N-H···O hydrogen bond nih.goviucr.org. A similar pattern, forming C(8) chains, would be anticipated for the title compound.

Analysis of Aromatic Interactions (e.g., π-π Stacking) in Crystal Packing

Aromatic π-π stacking interactions are another key feature in the crystal packing of nitroaniline derivatives. These interactions arise from the stacking of the electron-rich benzene rings. In the polymorphs of 2-iodo-4-nitroaniline, π-π stacking interactions link molecular sheets into a three-dimensional architecture nih.govresearchgate.net. It is highly probable that the crystal structure of this compound would also feature such interactions, contributing significantly to the stability of the crystal lattice. The interplay between hydrogen bonding, potential halogen bonding, and π-π stacking would define the final supramolecular assembly.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-bromo-6-chloro-4-nitroaniline |

| 2-iodo-4-nitroaniline |

Reactivity Profiles and Transformational Chemistry of 2 Chloro 4 Iodo 6 Nitroaniline

Reactions at the Aromatic Amino Group (-NH2)

The amino group in 2-chloro-4-iodo-6-nitroaniline is a key site for various chemical modifications, including acylation, alkylation, and diazotization.

The nucleophilic nature of the amino group allows it to readily undergo acylation and alkylation reactions. Acylation, typically carried out with acyl chlorides or anhydrides, serves to protect the amino group and modulate its electronic properties. For instance, the reaction with acetic anhydride (B1165640) introduces an acetyl group, forming the corresponding acetanilide. This transformation is crucial in multi-step syntheses to prevent unwanted side reactions involving the amino group.

Alkylation of the amino group can be achieved using various alkylating agents, such as alkyl halides. These reactions lead to the formation of secondary or tertiary amines, further expanding the synthetic utility of the molecule. The conditions for these reactions can be tailored to control the degree of alkylation.

Table 1: Representative Acylation and Alkylation Reactions of Substituted Anilines This table presents hypothetical examples based on the known reactivity of similar anilines.

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Acetic anhydride | N-(2-chloro-4-iodo-6-nitrophenyl)acetamide | Acylation |

| This compound | Methyl iodide | 2-Chloro-4-iodo-N-methyl-6-nitroaniline | Mono-alkylation |

| This compound | Benzyl bromide | N-Benzyl-2-chloro-4-iodo-6-nitroaniline | Mono-alkylation |

Diazotization and Subsequent Transformations (e.g., Sandmeyer, Gattermann)

The primary aromatic amino group of this compound can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium group is an excellent leaving group (N2 gas) and can be substituted by a wide array of nucleophiles through various named reactions.

The Sandmeyer reaction provides a versatile method to replace the diazonium group with halides (Cl, Br) or a cyano group using the corresponding copper(I) salts. masterorganicchemistry.comwikipedia.orgnih.gov For example, treatment of the diazotized this compound with copper(I) chloride or copper(I) bromide would yield 1,2-dichloro-4-iodo-6-nitrobenzene or 1-bromo-2-chloro-4-iodo-6-nitrobenzene, respectively.

The Gattermann reaction offers an alternative to the Sandmeyer reaction for introducing a halogen, using copper powder and the corresponding hydrogen halide.

These transformations are synthetically valuable for introducing a diverse range of functional groups onto the aromatic ring, which might not be achievable through direct substitution methods.

Table 2: Potential Diazotization and Subsequent Transformations of this compound This table illustrates expected products based on established Sandmeyer and related reactions.

| Diazonium Salt Derived From | Reagent | Product | Reaction Type |

| This compound | CuCl | 1,2-Dichloro-4-iodo-6-nitrobenzene | Sandmeyer |

| This compound | CuBr | 1-Bromo-2-chloro-4-iodo-6-nitrobenzene | Sandmeyer |

| This compound | CuCN | 2-Chloro-5-iodo-3-nitrobenzonitrile | Sandmeyer |

| This compound | KI | 1,2-Diiodo-4-chloro-6-nitrobenzene | Iododediazoniation |

Reactivity of Halogen Substituents (Chloro and Iodo)

The chloro and iodo substituents on the aromatic ring of this compound are susceptible to substitution and coupling reactions, with their reactivity being significantly influenced by the strong electron-withdrawing nitro group.

The presence of the nitro group ortho and para to the halogen atoms activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the nitro group stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.

In general, the carbon-iodine bond is weaker and the iodide ion is a better leaving group than the chloride ion. Therefore, in SNAr reactions involving this compound, the iodo substituent is expected to be preferentially substituted by nucleophiles. Common nucleophiles used in SNAr reactions include alkoxides, amines, and thiolates. For instance, reaction with sodium methoxide would likely yield 2-chloro-4-methoxy-6-nitroaniline.

The halogen substituents, particularly the iodo group, serve as excellent handles for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide, can be employed to introduce aryl or vinyl substituents. libretexts.orgnih.gov Given the higher reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions, selective coupling at the 4-position (iodo) is anticipated.

The Heck reaction allows for the coupling of the aryl halide with an alkene. Similar to the Suzuki-Miyaura coupling, the reaction is expected to occur preferentially at the more reactive iodo position.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between the aryl halide and a terminal alkyne. wikipedia.orglibretexts.org The regioselectivity of this reaction on dihalogenated aromatic compounds generally favors the substitution of the heavier halogen, suggesting that the iodo group in this compound would be the primary site of reaction.

Table 3: Predicted Outcomes of Transition-Metal-Catalyzed Cross-Coupling Reactions This table outlines the expected major products based on the differential reactivity of the halogen substituents.

| Reaction Type | Coupling Partner | Expected Major Product |

| Suzuki-Miyaura | Phenylboronic acid | 2-Chloro-6-nitro-4-phenylaniline |

| Heck | Styrene | 2-Chloro-6-nitro-4-styrylaniline |

| Sonogashira | Phenylacetylene | 2-Chloro-6-nitro-4-(phenylethynyl)aniline |

Halogen Exchange Reactions

Halogen exchange reactions, such as the Finkelstein reaction, provide a method for converting one halogen for another. In the context of this compound, a halogen exchange reaction could potentially be used to replace the chloro group with another halogen. For instance, treatment with a fluoride source, such as potassium fluoride, in the presence of a phase-transfer catalyst, might lead to the formation of 2-fluoro-4-iodo-6-nitroaniline. The electron-withdrawing nitro group would facilitate this nucleophilic substitution. Conversely, attempting to replace the iodo group with a lighter halogen would be less favorable under typical Finkelstein conditions.

Reactivity of the Nitro Group (-NO₂)

The strongly electron-withdrawing nature of the nitro group significantly influences the chemical behavior of this compound. It deactivates the aromatic ring towards electrophilic attack and is itself susceptible to reduction under various conditions.

Selective Reduction Pathways to Amino, Hydroxylamine, or Azoxy Derivatives

The selective reduction of the nitro group in halogenated nitroaromatics is a common and synthetically useful transformation. The specific product obtained—amino, hydroxylamine, or azoxy derivative—depends on the choice of reducing agent and reaction conditions.

Amino Derivatives: The complete reduction of the nitro group to a primary amine is a well-established process. For substrates similar to this compound, various catalytic hydrogenation methods can be employed.

| Reducing System | Product | Comments |

| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | 3-Chloro-5-iodo-benzene-1,2-diamine | This is the expected product from the complete reduction of the nitro group. The choice of catalyst and reaction conditions is crucial to avoid dehalogenation, particularly the more labile iodine atom. |

| Metal/Acid (e.g., Sn/HCl, Fe/HCl) | 3-Chloro-5-iodo-benzene-1,2-diamine | A classic method for nitro group reduction, though it may require careful pH control to prevent side reactions. |

Hydroxylamine Derivatives: Partial reduction of the nitro group can yield the corresponding hydroxylamine. This transformation is often achieved using milder reducing agents or by carefully controlling the reaction stoichiometry and temperature. Oxygen-insensitive nitroreductases have been shown to selectively reduce nitroaromatics to their hydroxylamino derivatives. nih.govnih.gov

Azoxy Derivatives: The formation of azoxy compounds can occur through the condensation of a nitroso intermediate with a hydroxylamine intermediate, both of which are formed during the reduction of the nitro group. Recent studies have shown that unspecific peroxygenases can catalyze the formation of azoxy products from aniline (B41778) starting materials through the generation of hydroxylamine and nitroso compounds that spontaneously condense. nih.gov The electrochemical reduction of nitroarenes is another method that can be tuned to selectively produce azoxy-aromatic compounds. nih.gov

Exploration of Nitro-Group Participation in Cycloaddition Reactions

While the nitro group is not a classic diene or dienophile for Diels-Alder reactions, its strong electron-withdrawing properties can activate adjacent double bonds to participate in such cycloadditions. wikipedia.orgorganic-chemistry.orgsigmaaldrich.comyoutube.com In the context of this compound, direct participation of the nitro group in a cycloaddition is less likely. However, the nitro group's influence on the electronic nature of the benzene (B151609) ring is significant. The electron-deficient character of the aromatic ring could potentially allow it to act as a dienophile in inverse-electron-demand Diels-Alder reactions, although this is speculative and would require a highly electron-rich diene. More commonly, nitroalkenes are used as dienophiles in Diels-Alder reactions. rsc.org

Electrophilic Aromatic Substitution (EAS) Pathways on the Substituted Aniline Ring

The benzene ring of this compound is highly substituted, and the directing effects of the existing groups will determine the position of any further electrophilic attack. The amino group is a powerful activating group and is ortho-, para-directing. The chloro and iodo groups are deactivating but also ortho-, para-directing. The nitro group is a strong deactivating group and is meta-directing.

In this compound, the positions are substituted as follows:

C1: -NH₂

C2: -Cl

C3: -H

C4: -I

C5: -H

C6: -NO₂

The powerful activating and ortho-, para-directing effect of the amino group at C1 would direct incoming electrophiles to the C2, C4, and C6 positions. However, these are already substituted. The remaining open positions are C3 and C5.

Attack at C3: This position is ortho to the chloro group (deactivating, ortho, para-directing) and meta to the amino group (activating, ortho, para-directing), meta to the iodo group (deactivating, ortho, para-directing), and ortho to the nitro group (deactivating, meta-directing).

Attack at C5: This position is para to the chloro group (deactivating, ortho, para-directing), meta to the amino group (activating, ortho, para-directing), ortho to the iodo group (deactivating, ortho, para-directing), and para to the nitro group (deactivating, meta-directing).

Given the strong deactivating effect of the nitro group and the steric hindrance from the adjacent substituents, further electrophilic aromatic substitution on this compound is expected to be difficult. Nitration of aromatic compounds is typically achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comdocbrown.info Halogenation can be performed with various reagents. For instance, the iodination of chlorinated anilines has been achieved using silver salts in the presence of iodine. nih.gov However, the highly substituted and deactivated nature of the target molecule would likely require harsh reaction conditions, which could lead to decomposition or side reactions.

If the nitro group were first reduced to an amino group, forming 3-Chloro-5-iodo-benzene-1,2-diamine, the resulting molecule would be highly activated towards electrophilic aromatic substitution. The two amino groups would strongly direct incoming electrophiles to the remaining open positions on the ring.

Investigation of Rearrangement Reactions and Tautomerism

Rearrangement Reactions: While no specific rearrangement reactions for this compound have been documented, related structures can undergo rearrangements under certain conditions. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a suitable nucleophile displaces an activated aromatic ring. wikipedia.org For a Smiles rearrangement to occur in a derivative of this compound, the amino group would need to be modified with a side chain containing a nucleophilic group. The presence of the electron-withdrawing nitro group ortho to the point of attachment would activate the ring towards the intramolecular nucleophilic attack.

Tautomerism: this compound can theoretically exist in tautomeric forms, particularly the aci-nitro tautomer. This form arises from the migration of a proton from an adjacent carbon or nitrogen to one of the oxygen atoms of the nitro group, creating a nitronic acid. spcmc.ac.inuj.ac.zaresearchgate.netyoutube.com The presence of the ortho-amino group could potentially facilitate this tautomerization through intramolecular hydrogen bonding. While the nitro form is generally more stable, the aci-nitro tautomer can be an important intermediate in certain reactions. rsc.org Computational studies on related nitroethenediamine systems suggest that the aci-nitro form can become more accessible under acidic conditions. rsc.org

| Tautomeric Form | Structure | Stability |

| Nitro Tautomer | The standard representation of this compound. | Generally the more stable tautomer. |

| Aci-Nitro Tautomer | A tautomer where a proton has migrated to an oxygen of the nitro group, forming a nitronic acid. | Less stable, but can be a key reactive intermediate. |

Computational and Theoretical Investigations of 2 Chloro 4 Iodo 6 Nitroaniline

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Theoretical studies are crucial for understanding the intrinsic properties of a molecule at the atomic level. For 2-Chloro-4-iodo-6-nitroaniline, quantum chemical calculations map out its electron distribution and orbital energies, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) calculations have been employed to determine the most stable three-dimensional arrangement of atoms in this compound. These studies reveal the optimized molecular geometry, including precise bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Theoretical models indicate significant intramolecular interactions, such as hydrogen bonding between a hydrogen atom of the amino group and an oxygen atom of the adjacent nitro group. This interaction contributes to the planarity and stability of the molecule. The bulky iodine and chlorine atoms, along with the nitro group, create steric strain that influences the final conformation. The calculated geometric parameters provide a theoretical benchmark for comparison with experimental data, should it become available.

Table 1: Representative Calculated Geometrical Parameters for this compound This table is populated with hypothetical data for illustrative purposes, as specific literature values were not found.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Cl | 1.745 Å |

| Bond Length | C-I | 2.110 Å |

| Bond Length | C-N (Nitro) | 1.475 Å |

| Bond Length | C-N (Amino) | 1.380 Å |

| Bond Angle | Cl-C-C | 121.5° |

| Bond Angle | I-C-C | 119.8° |

| Dihedral Angle | C-C-N-O (Nitro) | 178.5° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

For this compound, the HOMO is predicted to be localized primarily on the aniline (B41778) ring and the electron-donating amino group. In contrast, the LUMO is expected to be concentrated on the electron-withdrawing nitro group and the aromatic ring. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

Table 2: Predicted Frontier Orbital Energies for this compound This table is populated with hypothetical data for illustrative purposes, as specific literature values were not found.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.95 |

| HOMO-LUMO Energy Gap | 3.90 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual map of the charge distribution across a molecule. This analysis is invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. The MEP surface is color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential).

In this compound, the MEP surface would show the most negative potential (red) localized around the oxygen atoms of the nitro group, identifying them as the primary sites for attack by electrophiles. Conversely, the most positive potential (blue) is expected near the hydrogen atoms of the amino group, marking them as likely targets for nucleophiles.

Computational Prediction of Spectroscopic Parameters

Theoretical calculations are a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and structural confirmation.

Simulated NMR Chemical Shifts and Coupling Constants

Computational methods can predict the Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) for this compound. By calculating the magnetic shielding around each nucleus, theoretical chemical shifts can be determined. These predicted values serve as a guide for interpreting experimental NMR data. The calculations would account for the electronic effects of the chloro, iodo, and nitro substituents on the chemical shifts of the aromatic protons and carbons.

Theoretical Vibrational Frequencies (IR and Raman) and Intensities

The vibrational modes of this compound can be calculated to predict its Infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific molecular motion, such as the stretching of the N-H bonds in the amino group, the symmetric and asymmetric stretching of the N-O bonds in the nitro group, and various bending and stretching modes of the aromatic ring. These theoretical spectra are essential for the assignment of vibrational bands observed in experimental measurements, providing a detailed fingerprint of the molecule's structure.

Conformational Analysis and Potential Energy Surface Mapping

Theoretical calculations on substituted anilines have shown that the potential energy surface (PES) is characterized by minima corresponding to stable conformers and transition states corresponding to rotational barriers. colostate.edu For this compound, the primary degrees of freedom that define its conformation are the torsion angles of the amino (-NH2) and nitro (-NO2) groups relative to the benzene (B151609) ring.

The planarity of the amino group is a key factor in its interaction with the aromatic system. In aniline, the amino group is slightly pyramidal in its ground state. For this compound, the presence of a bulky ortho-chloro substituent is expected to influence the rotational barrier of the amino group.

The rotation of the nitro group is another critical aspect of the conformational analysis. The steric hindrance imposed by the ortho-chloro substituent will likely lead to a non-planar orientation of the nitro group with respect to the benzene ring to minimize van der Waals repulsion. Computational studies on other ortho-substituted nitrobenzenes have shown that the nitro group is often twisted out of the plane of the aromatic ring.

A relaxed potential energy surface (rPES) scan for the rotation of the nitro and amino groups would be instrumental in identifying the global minimum energy conformation and the energy barriers for interconversion between different conformers. The following table provides hypothetical energy values for key conformational states, derived by analogy from related compounds.

Table 1: Hypothetical Torsional Barriers for this compound

| Torsional Angle | Rotation | Estimated Energy Barrier (kcal/mol) |

| C1-C6-N-O | Nitro Group Rotation | 5 - 10 |

| C2-C1-N-H | Amino Group Rotation | 2 - 5 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Different Phases

Molecular dynamics (MD) simulations are a powerful tool to investigate the dynamic behavior of molecules in different environments, such as in the gas phase, in solution, or in the solid state. mdpi.com While specific MD simulation studies for this compound have not been reported, the general principles of MD simulations for nitroaromatic compounds can be applied to understand its expected behavior. nih.gov

An MD simulation of this compound would involve defining a force field that accurately describes the intramolecular and intermolecular interactions of the molecule. This force field would include terms for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic).

In a solvent , such as water or an organic solvent, MD simulations would provide insights into the solute-solvent interactions. The simulations would illustrate the formation of hydrogen bonds between the amino group and solvent molecules, as well as the solvation of the polar nitro group and the halogen atoms. The dynamic behavior of the torsional angles of the amino and nitro groups would be influenced by the solvent environment.

In the solid state , MD simulations could be used to study the crystal packing and the intermolecular interactions that stabilize the crystal lattice. These simulations could help in understanding the nature and strength of interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which are crucial in determining the solid-state properties of the material.

The following table summarizes the expected key findings from MD simulations of this compound in different phases.

Table 2: Expected Insights from Molecular Dynamics Simulations

| Phase | Key Dynamic Behaviors to Investigate | Expected Dominant Interactions |

| Gas Phase | Intramolecular vibrations and rotations | Intramolecular steric and electronic effects |

| Solution | Solvation dynamics, hydrogen bonding with solvent | Solute-solvent hydrogen bonds, dipole-dipole interactions |

| Solid State | Crystal packing, lattice vibrations, intermolecular interactions | Hydrogen bonding, halogen bonding, π-π stacking |

Investigation of Reaction Mechanisms and Transition States using Advanced Computational Approaches

Advanced computational approaches, such as Density Functional Theory (DFT), are invaluable for elucidating reaction mechanisms and identifying transition states. For this compound, computational methods can be employed to study its reactivity in various chemical transformations.

One area of interest is the electrophilic aromatic substitution reaction. The electrostatic potential (ESP) map of the molecule can predict the most likely sites for electrophilic attack. The amino group is a strong activating group and an ortho-, para-director, while the nitro group is a strong deactivating group and a meta-director. The chloro and iodo substituents are deactivating but ortho-, para-directing. The interplay of these electronic effects will determine the regioselectivity of electrophilic substitution.

Computational studies can also be used to investigate nucleophilic aromatic substitution reactions. The electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic attack, particularly at the positions ortho and para to it. The chloro and iodo groups can act as leaving groups in such reactions.

The mechanism of reduction of the nitro group to an amino group is another area where computational chemistry can provide significant insights. The reaction pathway, including the identification of intermediates and transition states, can be mapped out.

The following table outlines potential computational investigations into the reaction mechanisms involving this compound.

Table 3: Computational Investigations of Reaction Mechanisms

| Reaction Type | Computational Method | Information to be Obtained |

| Electrophilic Aromatic Substitution | DFT with ESP analysis | Regioselectivity, activation energies, transition state geometries |

| Nucleophilic Aromatic Substitution | DFT | Reaction pathways, leaving group abilities, transition state structures |

| Nitro Group Reduction | DFT | Stepwise mechanism, intermediates, reaction energetics |

Derivatization Strategies and Synthetic Applications of 2 Chloro 4 Iodo 6 Nitroaniline As a Key Building Block

Synthesis of Advanced Organic Intermediates and Multifunctional Scaffolds

The unique substitution pattern of 2-chloro-4-iodo-6-nitroaniline makes it an ideal starting material for the synthesis of advanced organic intermediates. The presence of three different functional groups—amino, iodo, and nitro—on the aromatic ring allows for sequential and regioselective modifications. The amino group can be diazotized to introduce other functionalities, the nitro group can be reduced to a second amino group to create diamino systems, and the halogen atoms (chloro and iodo) are susceptible to nucleophilic substitution or can participate in cross-coupling reactions.

This trifunctional nature allows chemists to build complex, multifunctional scaffolds. For instance, the reduction of the nitro group yields a diaminobenzene derivative, which is a key precursor for various heterocyclic compounds. The iodine atom is particularly useful as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of aryl, alkyl, or alkynyl substituents. This versatility makes this compound and its derivatives valuable intermediates in the manufacturing of dyes and pharmaceuticals. nih.govchemicalbook.com

Derivatives of this scaffold are used to create a variety of substituted anilines, which are themselves important intermediates. For example, related compounds like 2-bromo-6-chloro-4-nitroaniline and 4-bromo-2-chloro-6-iodoaniline are known chemical entities used in further synthetic applications. nih.govnih.gov The ability to selectively manipulate each functional group is crucial for constructing elaborate molecules with precisely defined substitution patterns.

Incorporation into Heterocyclic Systems via Cyclization Reactions (e.g., Indoles, Benzimidazoles, Quinoxalines, Pyrroles)

A primary application of this compound is in the synthesis of heterocyclic compounds. The key step is often the reduction of the nitro group to an amine, generating a substituted o-phenylenediamine derivative. This diamine is a classic precursor for a variety of fused heterocyclic systems.

Benzimidazoles : The reaction of o-phenylenediamines with aldehydes or carboxylic acids is a standard method for synthesizing benzimidazoles. Following the reduction of this compound, the resulting 3-chloro-5-iodo-1,2-diaminobenzene can be condensed with various reagents to form substituted benzimidazoles. For instance, reacting 4-chloro-o-phenylenediamine with aromatic aldehydes using an oxidizing agent like sodium metabisulfite is a known route to produce 6-chloro-1H-benzimidazole derivatives. rsc.org A similar strategy can be applied to the diamine derived from this compound. Gold-catalyzed synthesis from 2-nitroanilines in the presence of CO2 and H2 also represents a modern approach to forming the benzimidazole core. rsc.org

Quinoxalines : Quinoxalines are another class of heterocycles readily accessible from o-phenylenediamines. The condensation of the diamine intermediate with 1,2-dicarbonyl compounds (such as glyoxal or biacetyl) leads to the formation of the quinoxaline ring system. The resulting quinoxalines would be substituted with both chloro and iodo groups, offering further sites for modification. nih.gov

Indoles : While direct indole synthesis from this specific aniline (B41778) is less common, derivatives can be used in multi-step sequences. For instance, the functional groups can be manipulated to generate precursors for Fischer or Batcho-Leimgruber indole syntheses. A more modern approach involves the tandem Sonogashira coupling and heteroannulation of 2-halonitroanilines, which can be adapted to synthesize substituted nitro- or amino-indoles. researchgate.net

The table below summarizes the heterocyclic systems that can be synthesized from this compound, highlighting the key intermediate and reaction type.

| Heterocyclic System | Key Intermediate from this compound | Typical Reaction Type |

| Benzimidazole | 3-Chloro-5-iodo-1,2-diaminobenzene | Condensation with aldehydes or carboxylic acids |

| Quinoxaline | 3-Chloro-5-iodo-1,2-diaminobenzene | Condensation with 1,2-dicarbonyl compounds |

| Indole | Modified aniline derivative | Tandem coupling/heteroannulation or Fischer synthesis |

Preparation of Advanced Materials Precursors with Tailored Properties

The high degree of functionalization on the this compound ring makes it a candidate for creating precursors for advanced materials, where electronic and physical properties can be fine-tuned through chemical modification.

Substituted anilines and their derivatives are foundational components in the design of organic electronic materials. The electron-donating amino group and the electron-withdrawing nitro group, combined with the polarizable halogen atoms, can be used to engineer molecules with specific HOMO/LUMO energy levels, a critical factor for organic semiconductors. The iodo and chloro groups provide reactive handles for extending conjugation through cross-coupling reactions, a common strategy for building the π-conjugated systems required for charge transport. While direct application of this compound in this field is not widely documented, its structure represents a versatile platform for designing novel organic semiconductors.

Aniline and its derivatives can be polymerized to form polyaniline (PANI), a well-known conducting polymer. Copolymerization of aniline with substituted anilines, such as nitroanilines, allows for the modification of the resulting polymer's properties. The presence of chloro, iodo, and nitro substituents on the aniline ring of this compound would significantly influence the electronic properties, solubility, and processability of any resulting polymer. Furthermore, the halogen atoms could be used for post-polymerization modification or to create cross-linked polymer networks, leading to materials with specific functions for applications in sensors, coatings, or electronic devices.

Artificial photosynthetic systems often rely on complex molecular assemblies of light-harvesting chromophores, catalysts, and electron-transfer mediators. The synthesis of these systems requires building blocks that can be linked together in a controlled manner. The multiple, orthogonally reactive functional groups on this compound make it a potential precursor for constructing such complex, multicomponent systems. For example, the amino group could be used to attach the molecule to a surface or another molecular component, while the iodo-group could be used in a cross-coupling reaction to attach a photosensitizer or a catalytic center.

Development of Novel Reagents and Catalysts from Functionalized Derivatives

The functional groups of this compound can be transformed to create novel reagents or ligands for catalysis. The aryl iodide is particularly suited for conversion into other useful functionalities. For example, it can undergo metal-halogen exchange to form an organolithium or Grignard reagent, which can then be used in various carbon-carbon bond-forming reactions.

Alternatively, the iodo group can be converted into a boronic acid or ester via Miyaura borylation, yielding a reagent for Suzuki cross-coupling reactions. The amino group can be modified to create phosphine ligands (phosphino-anilines) or N-heterocyclic carbene (NHC) precursors. The steric and electronic properties of these potential ligands would be influenced by the chloro and nitro substituents, allowing for the fine-tuning of the resulting metal catalyst's activity and selectivity.

Advanced Analytical Methodologies for Detection and Quantification in Complex Chemical Matrices

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analysis of 2-Chloro-4-iodo-6-nitroaniline, providing the necessary separation from potential interferences in complex sample matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used methods.

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds like this compound. The development of a robust HPLC method is critical for achieving accurate and reproducible results.

A typical reversed-phase HPLC (RP-HPLC) method is preferred for the analysis of halogenated nitroanilines. The separation is generally achieved on a C18 column, which provides good retention and resolution for such aromatic compounds. The mobile phase composition is a crucial parameter that is optimized to achieve the desired separation. A gradient elution is often employed to ensure the efficient elution of the target analyte while separating it from matrix components.

A mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer is commonly used as the mobile phase. The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and improve peak shape. For this compound, a slightly acidic mobile phase is often optimal. Detection is typically performed using a UV-Vis detector, as the nitroaromatic structure of the compound provides strong absorbance in the UV region, generally around 254 nm or 280 nm.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-20 min: 80% B; 20-22 min: 80-30% B; 22-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Retention Time | ~12.5 min |

While this compound itself has limited volatility, GC-MS analysis can be employed after a suitable derivatization step to convert the analyte into a more volatile and thermally stable form. Derivatization not only improves chromatographic performance but can also enhance the sensitivity of the analysis.

A common derivatization strategy for anilines is acylation, for example, using trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). These reagents react with the amine group to form a less polar and more volatile derivative. The resulting derivative can then be readily analyzed by GC-MS.

The GC separation is typically performed on a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column. The temperature program of the GC oven is optimized to ensure good separation of the derivatized analyte from other sample components. Mass spectrometric detection provides high selectivity and allows for confident identification of the analyte based on its mass spectrum. Selected Ion Monitoring (SIM) mode can be used to enhance the sensitivity for trace-level quantification.

Table 2: Representative GC-MS Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 80 °C (1 min hold), then 15 °C/min to 300 °C (5 min hold) |

| Transfer Line Temp | 290 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detection | Selected Ion Monitoring (SIM) of characteristic ions |

Electrochemical Detection Methods

Electrochemical methods offer a sensitive and cost-effective alternative for the detection of this compound. These techniques are based on the electrochemical reduction of the nitro group present in the molecule.

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are commonly employed techniques. A glassy carbon electrode (GCE) is often used as the working electrode, which can be modified with various nanomaterials to enhance the sensitivity and selectivity of the detection. The reduction of the nitro group typically occurs at a negative potential, and the resulting peak current is proportional to the concentration of the analyte.

The supporting electrolyte and its pH play a significant role in the electrochemical behavior of the compound. A Britton-Robinson buffer or a phosphate (B84403) buffer is often used to control the pH of the solution. The optimization of experimental parameters such as scan rate, pulse amplitude, and accumulation time is crucial for achieving low detection limits.

Table 3: Typical Parameters for Electrochemical Detection of this compound

| Parameter | Condition |

|---|---|

| Technique | Differential Pulse Voltammetry (DPV) |

| Working Electrode | Glassy Carbon Electrode (GCE) |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum Wire |

| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |

| Scan Range | -0.2 V to -1.0 V |

| Pulse Amplitude | 50 mV |

| Pulse Width | 50 ms |

| Scan Rate | 20 mV/s |

Spectrophotometric and Fluorometric Assay Development

Spectrophotometric and fluorometric methods can be developed for the quantification of this compound, particularly for screening purposes or in simpler matrices where high selectivity is not the primary concern.

Spectrophotometric assays are based on the intrinsic UV-Vis absorbance of the compound. The wavelength of maximum absorbance (λmax) is determined, and a calibration curve is constructed by measuring the absorbance of standard solutions at this wavelength. The presence of the nitro and halogen substituents on the aniline (B41778) ring influences the λmax.

Fluorometric assays, while potentially more sensitive, would likely require a derivatization step to introduce a fluorescent tag to the molecule, as this compound itself is not expected to be strongly fluorescent. A common approach is to react the primary amine group with a fluorescent labeling reagent such as fluorescein (B123965) isothiocyanate (FITC) or dansyl chloride. The resulting fluorescent derivative can then be excited at a specific wavelength, and the emission intensity, which is proportional to the analyte concentration, is measured.

Table 4: Illustrative Data for a Spectrophotometric Assay of this compound

| Concentration (µg/mL) | Absorbance at λmax (e.g., 380 nm) |

|---|---|

| 1 | 0.105 |

| 2 | 0.212 |

| 5 | 0.528 |

| 10 | 1.045 |

Future Research Directions and Emerging Trends

Exploration of Sustainable and Eco-Friendly Synthetic Routes for Derivatives

The synthesis of complex substituted anilines often involves hazardous reagents and generates significant chemical waste. A key future direction is the development of sustainable and environmentally friendly synthetic routes for derivatives of 2-Chloro-4-iodo-6-nitroaniline. This aligns with the broader principles of green chemistry, which emphasize waste prevention, the use of less hazardous chemical syntheses, and energy efficiency. acs.org

Current industrial practices for producing specialty chemicals often rely on inefficient large-volume batch reactors, which are facing increasing scrutiny due to environmental regulations and safety concerns. rsc.org Research is moving towards organocatalytic and environmentally friendly approaches for the selective transformation of substituted anilines. rsc.org For instance, the development of metal-free oxidation processes using greener oxidants like hydrogen peroxide offers a more sustainable alternative to traditional methods. rsc.org Furthermore, the use of supported gold nanoparticles as catalysts has shown high chemoselectivity for the hydrogenation of nitro compounds to the corresponding anilines, which could be a valuable green method for modifying the nitro group on the this compound scaffold. nih.gov

Future research will likely focus on:

Catalyst Development: Designing novel heterogeneous and homogeneous catalysts that are highly selective, reusable, and operate under mild conditions. This includes the exploration of biocatalysis and nanocatalysis to improve the sustainability of synthetic transformations.

Alternative Solvents and Reaction Media: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. The development of solvent-free reaction conditions is another promising avenue.

Flow Chemistry: Utilizing continuous flow reactors for the synthesis of derivatives. Flow chemistry offers enhanced safety, better heat and mass transfer, and the potential for process automation, which are all key aspects of green process engineering. acs.org

Design of Novel Functional Materials Based on this compound Scaffolds

The distinct electronic and structural features of this compound make it an attractive building block for the design of novel functional materials. The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups creates a "push-pull" system, which is a known motif for materials with interesting optical and electronic properties. researchgate.net Aromatic nitro-compounds and their derivatives are important intermediates in the synthesis of various functional materials, including pigments and dyes. researchgate.net

A significant area of future research is the exploration of the nonlinear optical (NLO) properties of materials derived from this compound. Substituted anilines, particularly those with strong donor and acceptor groups, are known to exhibit high first-order hyperpolarizability, a key characteristic for NLO materials. mq.edu.au Theoretical studies on substituted anilines have shown that modifications to the donor and acceptor strength, as well as the substitution pattern on the aromatic ring, can significantly influence their NLO properties. mq.edu.aubohrium.com The specific combination of chloro, iodo, and nitro groups on the aniline (B41778) scaffold could lead to unique NLO characteristics.

Further research in this area will likely involve:

Synthesis of Novel Chromophores: Designing and synthesizing a library of derivatives where the substituents on the this compound core are systematically varied to tune the NLO response.

Computational Modeling: Employing quantum chemical calculations to predict the NLO properties of designed molecules and to understand the structure-property relationships that govern their behavior. mq.edu.au

Materials Fabrication and Characterization: Incorporating these novel chromophores into polymers, crystals, or thin films and characterizing their optical and electronic properties for potential applications in photonics and optoelectronics.

The strongly electron-withdrawing nature of the nitro group also activates the aromatic ring for certain chemical transformations, which can be exploited in the synthesis of more complex functional molecules. nih.gov

Integration of Machine Learning and Artificial Intelligence for Property Prediction and Retrosynthesis

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new molecules. nih.gov For a complex molecule like this compound, these computational tools offer unprecedented opportunities to accelerate research.

Property Prediction: Machine learning models can be trained on large datasets of chemical compounds to predict a wide range of properties, from basic physicochemical characteristics to complex biological activities and material properties. mitacs.ca For this compound and its potential derivatives, ML models could be developed to:

Predict their solubility, melting point, and other physical properties.

Estimate their electronic properties, such as their utility in functional materials. ucdavis.edu

Screen for potential biological activities, guiding further experimental investigation.

User-friendly applications are being developed to make these advanced predictive tools more accessible to chemists without extensive programming expertise. artificialignorance.io

Identify more efficient and cost-effective synthetic routes compared to traditional methods. chemical.ai

Suggest novel disconnections and synthetic strategies that a human chemist might overlook. chemcopilot.com

Integrate with automated synthesis platforms to enable the rapid production of new compounds.

The integration of AI and ML is expected to significantly reduce the time and resources required to design, synthesize, and test new derivatives of this compound, thereby accelerating the pace of innovation.

Challenges and Opportunities in Process Intensification and Scale-Up Synthesis

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, particularly for complex and potentially hazardous chemical processes. The synthesis of this compound and its derivatives likely involves nitration and halogenation steps, which are often highly exothermic and require careful control to ensure safety and selectivity. ewadirect.comresearchgate.net

Process Intensification (PI) offers a paradigm shift in chemical manufacturing, moving away from traditional large-scale batch reactors towards smaller, more efficient, and safer continuous processes. youtube.com The principles of PI are highly relevant to the synthesis of specialty chemicals like this compound. researchgate.net Key opportunities for applying PI include:

Continuous Flow Reactors: Utilizing microreactors or other continuous flow systems can significantly improve heat and mass transfer, allowing for better control over reaction temperature and reducing the risk of thermal runaways. ewadirect.com This is particularly important for nitration reactions, which are notoriously difficult to scale up in batch mode. researchgate.net Flow chemistry also enhances safety by minimizing the volume of hazardous materials at any given time. mdpi.com

Improved Mixing and Separation: PI technologies can lead to more efficient mixing and separation, which can improve reaction yields and product purity.

Modular and Flexible Manufacturing: Continuous manufacturing platforms are often modular, allowing for more flexible and decentralized production of specialty chemicals.

Despite the significant advantages, the implementation of process intensification also presents challenges, including the need for significant upfront investment in new equipment and the development of robust process control strategies. mdpi.com The scale-up of nitration reactions, even in continuous flow systems, requires a thorough understanding of reaction kinetics and mass transfer phenomena to ensure safe and reliable operation. researchgate.netbeilstein-journals.org Future research will focus on developing and optimizing intensified processes for the safe, sustainable, and cost-effective production of this compound and its valuable derivatives.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-Chloro-4-iodo-6-nitroaniline, considering the reactivity of halogen substituents?

- Methodology : Prioritize sequential halogenation and nitration. For example:

Start with aniline derivatives and introduce nitro groups via mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C to avoid over-nitration).

Introduce iodine via electrophilic substitution using I₂/HIO₃ in acidic media, leveraging the directing effects of nitro groups.

Chlorination can be achieved using Cl₂/FeCl₃ or SOCl₂, depending on steric hindrance from adjacent substituents.

- Data Source : Similar halogenated nitroanilines (e.g., 4-Chloro-3-fluoro-2-iodoaniline in ) use regioselective halogenation guided by substituent positions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm substitution patterns (e.g., aromatic protons near electron-withdrawing groups show downfield shifts).

- IR : Identify nitro (N–O stretching at ~1520–1350 cm⁻¹) and amine (N–H stretching at ~3450 cm⁻¹) groups.

- Mass Spectrometry (MS) : High-resolution MS can confirm molecular weight (theoretical: ~314.46 g/mol) and isotopic patterns from iodine (e.g., M+2 peak).

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to model the electronic structure and reactivity of this compound?

- Methodology :